![molecular formula C11H11N3O4S B5554733 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B5554733.png)
2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
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Overview
Description
Pyrimidine derivatives, including those similar to "2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide", are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The structural diversity and functionalization of pyrimidine rings have led to their utility in various pharmacological areas.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions including cyclization, alkylation, and substitution reactions. For example, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in the synthesis of pyrimidines, demonstrates the typical complexity of these synthetic pathways. This compound was synthesized from commercially available methyl 2-(4-bromophenyl) acetate through a series of steps including conversion to dimethyl 2-(4-bromophenyl) malonate, followed by further reactions to obtain the final product with a total yield of 52.8% (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including their crystal and molecular structures, can be studied using techniques like X-ray crystallography. These studies reveal the planarity of the pyrimidine rings and the displacements of the ring-substituent atoms, providing evidence for the polarization of electronic structures. For instance, the study of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine highlighted the importance of N-H...N and N-H...O hydrogen bonds in the formation of molecular sheets (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including those influenced by tautomerism in different acid–base media. Studies have investigated the reactions of similar compounds in the presence of different acids and bases, using spectroscopic techniques to understand their chemical behavior and structure-property relationships (Ryzhova et al., 2010).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, glass transition temperatures, and mechanical properties, are critical for their practical applications. For instance, polyimides derived from pyrimidine-containing diamines exhibit excellent solubility, transparency, and thermal stability, making them useful in various technological applications (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the substitution patterns on the pyrimidine ring. The synthesis and antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids demonstrate the impact of hydroxyimino substitution on antibacterial and antifungal activities (Shastri & Post, 2019).
properties
IUPAC Name |
N-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-2-4-8(5-3-7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIPUMFFNWHUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide |
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